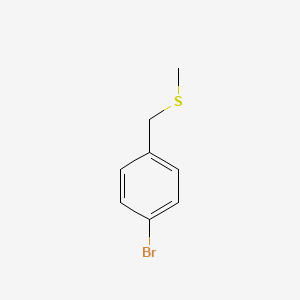

(4-Bromobenzyl)(methyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPNXJABBMDPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-07-0 | |

| Record name | 1-bromo-4-[(methylsulfanyl)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromobenzyl)(methyl)sulfane: Synthesis, Properties, and Reactivity

Abstract

(4-Bromobenzyl)(methyl)sulfane is a versatile bifunctional organic molecule that serves as a valuable building block in contemporary chemical synthesis. Its unique structure, featuring both a reactive benzyl bromide moiety and a nucleophilic methyl thioether, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and key reactions of this compound. Detailed experimental protocols for its synthesis and representative applications in cross-coupling and oxidation reactions are presented, offering researchers, scientists, and drug development professionals a practical resource for leveraging this compound in their work. The guide also addresses the toxicological profile and safe handling procedures, ensuring a holistic understanding of this important chemical intermediate.

Introduction

In the landscape of modern organic synthesis, the demand for versatile and selectively reactive building blocks is ever-present. This compound, also known as 4-bromobenzyl methyl sulfide, has emerged as a significant intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromo-substituted aromatic ring and a methylsulfanylmethyl group provides two distinct reactive centers. The aryl bromide functionality is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the thioether moiety can undergo oxidation to form sulfoxides and sulfones, which are important pharmacophores in many drug molecules.[2] This dual reactivity, coupled with its relative stability, makes this compound a strategic choice for the construction of complex molecular architectures.

This technical guide aims to provide an in-depth exploration of the chemical properties and synthetic utility of this compound. By consolidating available data and providing detailed experimental procedures, we endeavor to equip researchers with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-[(methylsulfanyl)methyl]benzene | [3] |

| Synonyms | 4-Bromobenzyl methyl sulfide, Methyl 4-bromobenzyl sulfide | [3] |

| CAS Number | 15733-07-0 | [4] |

| Molecular Formula | C₈H₉BrS | [2] |

| Molecular Weight | 217.13 g/mol | [2] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 263.6 ± 15.0 °C (Predicted) | [2] |

| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Room temperature | [2] |

Synthesis

The most common and efficient synthesis of this compound involves the nucleophilic substitution of 4-bromobenzyl bromide with sodium thiomethoxide. This reaction is straightforward and typically proceeds in high yield.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

-

4-Bromobenzyl bromide

-

Sodium thiomethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 4-bromobenzyl bromide in anhydrous ethanol, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford this compound as a colorless oil. A reported yield for a similar procedure is 77%.[5]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit three distinct signals:

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the bromine atom will appear as a doublet, and the protons ortho to the benzyl group will appear as another doublet.

-

Benzylic Protons: A singlet at approximately δ 3.6-3.8 ppm, corresponding to the two protons of the methylene group (–CH₂–S–).

-

Methyl Protons: A singlet at approximately δ 2.0-2.2 ppm, corresponding to the three protons of the methyl group (–S–CH₃).

For comparison, the benzylic protons of 4-methylbenzyl bromide appear at δ 4.45 ppm,[6] and the methyl protons of methyl 4-bromobenzoate appear at δ 3.92 ppm.[7] The upfield shift of the benzylic protons in the target molecule is expected due to the lower electronegativity of sulfur compared to bromine.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show the following signals:

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm). This includes the ipso-carbon attached to the bromine (expected around δ 121 ppm), the ipso-carbon attached to the benzyl group (expected around δ 138 ppm), and the two sets of CH carbons. For comparison, the aromatic carbons of 4-bromobenzyl bromide appear at δ 121.7, 130.9, 131.6, and 137.2 ppm.[8]

-

Benzylic Carbon: A signal around δ 36-40 ppm for the methylene carbon (–CH₂–S–).

-

Methyl Carbon: A signal around δ 15-20 ppm for the methyl carbon (–S–CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600, 1490 cm⁻¹

-

C-Br stretching: ~1070 cm⁻¹

-

C-S stretching: ~600-800 cm⁻¹

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃), a thiomethyl radical (•SCH₃), and cleavage at the benzylic position.

Chemical Reactivity and Synthetic Applications

This compound is a valuable substrate for a variety of organic transformations, primarily leveraging the reactivity of the aryl bromide and the thioether functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol:

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (2.0 eq).[9]

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, such as a mixture of dimethoxyethane and water.[9]

-

Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The Suzuki-Miyaura reaction offers a powerful method for the synthesis of biaryl methanes and related structures, which are prevalent in medicinal chemistry.[10]

This reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.

Exemplary Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide.[11]

-

Add this compound (1.0 eq) and the desired amine (1.2 eq) dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to an appropriate temperature (typically 80-110 °C).[11]

-

Monitor the reaction for completion by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the product.

-

Purify by column chromatography.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the preparation of arylamines, which are key components of many pharmaceuticals.[12]

Oxidation of the Thioether

The methyl thioether group can be selectively oxidized to the corresponding sulfoxide or sulfone, which are important functional groups in various bioactive molecules.

Caption: Oxidation of this compound.

Exemplary Protocol for Sulfoxide Formation: [13]

-

Dissolve this compound in glacial acetic acid.

-

Slowly add a controlled amount of hydrogen peroxide (30% aqueous solution) to the reaction mixture at room temperature.

-

Stir the mixture and monitor the reaction by TLC to ensure selective formation of the sulfoxide and avoid over-oxidation to the sulfone.

-

Once the reaction is complete, neutralize the solution with an aqueous base (e.g., NaOH solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the sulfoxide.

Exemplary Protocol for Sulfone Formation: [14]

-

Dissolve this compound in a suitable solvent such as dichloromethane.

-

Add an excess of a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, to the solution.

-

Stir the reaction at room temperature until the oxidation is complete (monitor by TLC).

-

Quench the reaction and perform an appropriate workup to isolate the sulfone.

The ability to selectively oxidize the thioether provides access to a wider range of derivatives with potentially enhanced biological activities.

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are of significant interest in drug discovery and materials science. Thioethers and their oxidized derivatives, sulfoxides and sulfones, are present in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[15] The biaryl structures synthesized via Suzuki-Miyaura coupling are also prevalent in many drug candidates.

Furthermore, sulfur-containing compounds are utilized in the development of functional materials, such as ligands for catalysis and components of organic electronics. The versatility of this compound makes it a valuable starting material for the synthesis of novel compounds for screening in these and other applications.

Toxicology and Safe Handling

A comprehensive understanding of the toxicological profile and the implementation of appropriate safety measures are paramount when working with any chemical substance.

Toxicological Profile

-

Organobromine Compounds: Many organobromine compounds are known to be toxic and can act as alkylating agents.[16] Some are considered persistent organic pollutants and may have disruptive effects on hormonal systems.[16]

-

Benzyl Sulfides: Benzyl sulfides may cause irritation to the skin, eyes, and respiratory tract.[17] While generally of lower acute toxicity, prolonged or repeated exposure should be avoided.[18]

Given its structure, this compound should be handled as a potentially hazardous substance. It is advisable to assume it may be an irritant and a potential alkylating agent.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

-

Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently.

-

Skin and Body Protection: A laboratory coat should be worn, and exposed skin should be minimized.

-

-

Spill and Waste Disposal: In case of a spill, the area should be evacuated, and the spill should be cleaned up by trained personnel wearing appropriate PPE. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local regulations.

By following these guidelines, the risks associated with handling this compound can be effectively managed.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of complex molecules. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, predicted spectroscopic data, and key synthetic transformations. By understanding the reactivity and handling requirements of this compound, researchers can confidently incorporate it into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and functional materials.

References

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Representative bioactive benzyl thioethers and thioether-derived... [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

PubMed. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. [Link]

-

ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

-

Organic Synthesis. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Organic Syntheses. Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. [Link]

-

PMC - NIH. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. [Link]

-

ResearchGate. Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. [Link]

-

MySkinRecipes. This compound. [Link]

-

PMC - NIH. Benzyl thioether formation merging copper catalysis. [Link]

-

Royal Society of Chemistry. . [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

-

PubChem. 4-Bromothioanisole. [Link]

-

Solubility of Things. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Bio-G. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

-

ResearchGate. Benzyl thioethers and thioetherification reactions. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

ACS Publications. Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks. [Link]

-

PubMed. Toxicity studies on benzyl benzoate and related benzyl compounds. [Link]

-

Stenutz. 4-bromophenyl methyl sulfide. [Link]

-

Redox. Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022. [Link]

-

NIST. Benzene, 1-bromo-4-methyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. 4-broMobenzyl)(Methyl)sulfane | CymitQuimica [cymitquimica.com]

- 4. 15733-07-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 4-broMobenzyl)(Methyl)sulfane synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Methylbenzyl bromide(104-81-4) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Bromobenzyl bromide(589-15-1) 13C NMR spectrum [chemicalbook.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. jk-sci.com [jk-sci.com]

- 13. mdpi.com [mdpi.com]

- 14. Sulfone synthesis by oxidation [organic-chemistry.org]

- 15. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. fishersci.com [fishersci.com]

- 18. Toxicity studies on benzyl benzoate and related benzyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Bromobenzyl)(methyl)sulfane CAS number 15733-07-0

An In-Depth Technical Guide to (4-Bromobenzyl)(methyl)sulfane (CAS No. 15733-07-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for advanced organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the compound's synthesis, characterization, reactivity, and application, grounding theoretical concepts in practical, field-proven insights.

Core Identity and Physicochemical Profile

This compound, also known as 4-Bromobenzyl methyl sulfide, is a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure uniquely combines a brominated aromatic ring with a methyl sulfide group, offering two distinct points for chemical modification. This dual reactivity makes it a strategic building block, particularly in the construction of pharmaceutical and agrochemical compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15733-07-0 | [1][3][4] |

| Molecular Formula | C₈H₉BrS | [3][5][6] |

| Molecular Weight | 217.13 g/mol | [2][5][7] |

| Appearance | Colorless oil / Liquid | [3][5] |

| Predicted Boiling Point | 263.6 ± 15.0 °C | [1][2] |

| Predicted Density | 1.424 ± 0.06 g/cm³ | [1][2] |

| Purity (Typical) | 95% - 97% | [2][3] |

| SMILES | CSCC1=CC=C(Br)C=C1 | [4][6] |

| InChI Key | LLPNXJABBMDPRZ-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of this compound involves the nucleophilic substitution of 4-bromobenzyl bromide with a methylthiolate source, such as sodium thiomethoxide.[5] This Sₙ2 reaction is efficient and leverages readily available starting materials.

Causality in Synthesis Design

The choice of 4-bromobenzyl bromide as a precursor is strategic; the benzylic bromide is a highly reactive electrophile, susceptible to displacement by nucleophiles.[8] Sodium thiomethoxide provides the methylthiolate nucleophile (CH₃S⁻), which readily attacks the benzylic carbon, displacing the bromide ion to form the desired thioether linkage.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of standard procedures for this class of reaction.[5]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium thiomethoxide (1.0 eq.) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

-

Addition of Electrophile: Dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography, typically using a non-polar eluent system like ethyl acetate/petroleum ether, to yield the final product as a colorless oil.[5]

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a robust, self-validating dataset.[9][10]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | ~2.1 ppm (s, 3H, -S-CH₃)~3.6 ppm (s, 2H, -Ar-CH₂-S)~7.2-7.5 ppm (d, 4H, Aromatic) | The methyl protons appear as a singlet. The benzylic protons also appear as a singlet adjacent to the sulfur. The para-substituted aromatic ring will show a characteristic doublet pattern. |

| ¹³C NMR | ~15-20 ppm (-S-CH₃)~35-40 ppm (-Ar-CH₂-S)~120-135 ppm (Aromatic Carbons) | The spectrum will show distinct signals for the aliphatic methyl and methylene carbons, along with signals in the aromatic region.[11] |

| IR Spectroscopy | ~2900-3000 cm⁻¹ (C-H stretch, aliphatic)~1490 cm⁻¹ (C=C stretch, aromatic)~1010 cm⁻¹ (C-Br stretch)~600-800 cm⁻¹ (C-S stretch) | Key functional groups each have a characteristic vibrational frequency, allowing for structural confirmation.[12][13] |

| Mass Spectrometry (EI-MS) | M⁺ at m/z 216/218 (approx. 1:1 ratio)Fragment at m/z 169/171 (loss of -SCH₃) | The molecular ion peak will show the characteristic isotopic pattern for a single bromine atom. Fragmentation patterns help confirm the connectivity of the molecule.[12] |

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its two orthogonal reactive sites, allowing for sequential and selective modifications.[2]

A. Reactions at the Aryl Bromide

The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck couplings.[8] This allows for the introduction of diverse substituents at the para position, a common strategy in the design of bioactive molecules.[14]

B. Reactions at the Sulfide Moiety

The sulfide group can undergo a range of transformations.

-

Oxidation: It can be selectively oxidized to the corresponding sulfoxide or sulfone using reagents like hydrogen peroxide or m-CPBA. These oxidized sulfur species are important pharmacophores in many drugs.[15]

-

Cleavage and Rearrangement: Under specific conditions, such as with strong bases or certain halogenating agents, benzyl sulfides can undergo C-S bond cleavage or Pummerer-type rearrangements.[16][17]

Diagram of Key Reaction Pathways

Caption: Key reaction pathways for this compound.

Role in Drug Discovery and Medicinal Chemistry

Brominated benzyl derivatives are foundational building blocks in medicinal chemistry.[8][18][19] The 4-bromobenzyl group, as provided by this reagent, is frequently incorporated into scaffolds designed to target a wide range of biological systems, including anti-cancer and anti-inflammatory agents.[19][20][21]

The sulfur atom is also a critical element in drug design. Thioethers and their oxidized derivatives (sulfoxides, sulfones) are present in numerous approved drugs, where they can influence metabolic stability, solubility, and receptor binding affinity. This compound provides a direct route to incorporate this valuable sulfur-containing motif.[2]

Logical Flow from Building Block to Bioactive Scaffold

Caption: Strategic role in the synthesis of complex bioactive scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful if swallowed and is an irritant.[1][7]

Table 3: Hazard and Safety Information

| Aspect | Guideline | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][22][23] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][22][23] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a laboratory coat are mandatory. All handling should be performed in a chemical fume hood. | [24][25] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [23] |

Conclusion

This compound is a strategically important bifunctional reagent. Its well-defined synthesis, predictable reactivity at two distinct sites, and relevance to the construction of pharmaceutically active scaffolds make it an indispensable tool for the modern organic chemist. This guide provides the foundational knowledge required for its effective and safe utilization in research and development settings.

References

-

Reactions of Benzyl Aryl Sulfides with Excess Active Halogen Reagents. ACS Publications. [Link]

-

The Role of 4-Bromobenzyl Bromide in Modern Organic Synthesis. Okchem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol. Okchem. [Link]

-

4-broMobenzyl)(Methyl)sulfane [CAS: 15733-07-0]. Ivy Fine Chemicals. [Link]

-

Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. ACS Publications. [Link]

-

The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]

-

Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. ResearchGate. [Link]

-

Rearrangement of Benzyl Sulfides to Mercaptans and of Sulfonium Ions to Sulfides Involving the Aromatic Ring by Alkali Amides. Journal of the American Chemical Society. [Link]

-

Reactions of Benzylamine with Sulfur. Canadian Science Publishing. [Link]

-

Synthesis of 4-bromobenzyl methyl ether. PrepChem.com. [Link]

-

4-Bromothioanisole. PubChem. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Organic Structures from Spectra, 4th Edition. Wiley. [Link]

Sources

- 1. 4-broMobenzyl)(Methyl)sulfane | 15733-07-0 [amp.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-broMobenzyl)(Methyl)sulfane | CymitQuimica [cymitquimica.com]

- 4. ivychem.com [ivychem.com]

- 5. 4-broMobenzyl)(Methyl)sulfane synthesis - chemicalbook [chemicalbook.com]

- 6. 15733-07-0|this compound|BLD Pharm [bldpharm.com]

- 7. 15733-07-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. dl.iranchembook.ir [dl.iranchembook.ir]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. 4-broMobenzyl)(Methyl)sulfane | 15733-07-0 [chemicalbook.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

synthesis of 1-bromo-4-[(methylsulfanyl)methyl]benzene

An In-depth Technical Guide to the Synthesis of 1-bromo-4-[(methylsulfanyl)methyl]benzene

Abstract

This technical guide provides a comprehensive overview of the , a valuable bifunctional building block in organic synthesis, particularly for drug discovery and materials science.[1] The document delineates the most efficient and reliable synthetic pathway, focusing on the nucleophilic substitution reaction between 4-bromobenzyl bromide and a methylthiolate source. It offers a detailed examination of the underlying reaction mechanism, rationale for reagent selection, a step-by-step experimental protocol, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this versatile intermediate.

Introduction

1-bromo-4-[(methylsulfanyl)methyl]benzene, also known as 4-bromobenzyl methyl sulfide, is an organosulfur compound featuring both an aryl bromide and a methyl thioether functional group.[1] This unique structure allows for orthogonal reactivity, where each functional group can be selectively manipulated in subsequent synthetic steps. The aryl bromide moiety is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the thioether can be oxidized to sulfoxides and sulfones or participate in other sulfur-centered chemistry. These characteristics make it a highly sought-after intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] This guide focuses on the most prevalent and robust synthetic method for its preparation: the SN2 displacement of a benzylic halide.

Synthetic Strategy and Mechanistic Insights

Recommended Pathway: Nucleophilic Substitution

The most direct and industrially scalable approach for synthesizing 1-bromo-4-[(methylsulfanyl)methyl]benzene is through the nucleophilic substitution reaction of a 4-bromobenzyl halide with a suitable methylthiolate nucleophile. This method is favored due to the high reactivity of the benzylic position, readily available starting materials, and generally high yields.

The overall transformation is depicted below:

Figure 1: General reaction scheme for the .

The SN2 Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2]

Key characteristics of this mechanism in the context of this synthesis include:

-

Substrate Structure: Primary benzylic halides, such as 4-bromobenzyl bromide, are excellent substrates for SN2 reactions. Steric hindrance around the electrophilic methylene (-CH₂-) carbon is minimal, allowing for easy access by the nucleophile.[2]

-

Transition State Stabilization: The benzylic system significantly accelerates the SN2 reaction rate. The p-orbitals of the adjacent benzene ring overlap with the p-orbital of the reacting carbon in the transition state, delocalizing the electron density and stabilizing the transition state.[3]

-

Leaving Group: The chloride or bromide ion is an excellent leaving group, facilitating the reaction. The C-Br bond is weaker than the C-Cl bond, making bromides more reactive.

-

Selective Reactivity: A crucial aspect of this synthesis is the selective reaction at the benzylic halide over the aryl halide. The C(sp³)-Br bond of the benzyl bromide is significantly weaker and more susceptible to nucleophilic attack than the C(sp²)-Br bond of the bromobenzene ring. The latter bond has partial double-bond character due to resonance with the aromatic ring, making it much stronger and resistant to cleavage under these conditions.[4][5][6]

Reagent and Solvent Selection

The success of the synthesis hinges on the appropriate selection of the electrophile, nucleophile, and solvent system.

| Reagent/Solvent | Compound | Role | Key Considerations |

| Electrophile | 4-Bromobenzyl bromide | Substrate | Highly reactive benzylic halide. Potent lachrymator; handle with care. Can be synthesized from 4-bromotoluene. |

| Nucleophile | Sodium thiomethoxide (NaSMe) | Methylthiolate Source | Strong nucleophile. Highly flammable, toxic, and corrosive solid.[7][8][9] Requires handling under an inert atmosphere. |

| Solvent | Ethanol (EtOH) or Dimethylformamide (DMF) | Reaction Medium | A polar solvent is needed to dissolve the ionic nucleophile. Ethanol (protic) or DMF (aprotic) are common choices. |

Causality Behind Choices:

-

Electrophile: 4-Bromobenzyl bromide is chosen over the chloride analog due to the better leaving group ability of bromide, leading to faster reaction kinetics.

-

Nucleophile: Sodium thiomethoxide is a readily available and highly reactive source of the methylthiolate anion (CH₃S⁻). Its high nucleophilicity ensures an efficient SN2 displacement.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions by solvating the cation (Na⁺) while leaving the nucleophile (⁻SMe) relatively "bare" and more reactive. However, polar protic solvents like ethanol are also effective, are often cheaper, and can simplify workup.

Detailed Experimental Protocol

This protocol describes a representative procedure for the on a laboratory scale.

Materials and Equipment

-

Chemicals: 4-Bromobenzyl bromide, sodium thiomethoxide, absolute ethanol, diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

Synthesis Procedure

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Charge the flask with sodium thiomethoxide (e.g., 5.25 g, 75 mmol). Add absolute ethanol (100 mL) via cannula or syringe. Stir the resulting suspension.

-

Substrate Addition: In a separate flask, dissolve 4-bromobenzyl bromide (e.g., 12.5 g, 50 mmol) in 50 mL of absolute ethanol. Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium thiomethoxide suspension over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between diethyl ether (100 mL) and water (100 mL). Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and finally, brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude 1-bromo-4-[(methylsulfanyl)methyl]benzene can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the product as a solid or oil.[10] Recrystallization from a suitable solvent like ethanol or hexanes is also a viable option if the crude product is a solid.[11]

Safety and Hazard Management

Proper safety protocols are paramount for this synthesis due to the hazardous nature of the reagents.

-

Sodium Thiomethoxide (NaSMe):

-

Hazards: Flammable solid, toxic if swallowed or inhaled, causes severe skin burns and eye damage.[8][9][12] Reacts with water and acids to produce flammable and toxic methanethiol gas, which has a strong, unpleasant odor.

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][13] Keep away from heat, sparks, and open flames.[8]

-

-

4-Bromobenzyl Bromide:

-

Hazards: Potent lachrymator (causes tearing). Corrosive and toxic.

-

Handling: Handle exclusively in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

-

General Precautions:

-

The entire experiment should be conducted in a well-ventilated chemical fume hood.

-

An emergency eyewash and safety shower must be readily accessible.[12]

-

Dispose of all chemical waste according to institutional and local regulations.

-

Process Visualization

The following diagram illustrates the complete workflow for the synthesis, from starting materials to the purified final product.

Caption: Workflow for the .

Conclusion

The is most effectively achieved through an SN2 reaction between 4-bromobenzyl bromide and sodium thiomethoxide. This method is robust, high-yielding, and relies on a well-understood reaction mechanism. Careful selection of reagents and solvents, coupled with strict adherence to safety protocols for handling hazardous materials, is essential for a successful and safe outcome. The resulting product is a valuable and versatile intermediate for further synthetic elaboration in various fields of chemical research.

References

- Apollo Scientific. (2023, July 11). Sodium thiomethoxide solution.

- Scribd. Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8).

- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.

- Fisher Scientific. (2009, September 26).

- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the R

- Apollo Scientific. (2023, July 6).

- LGC Standards.

- Chemistry Stack Exchange. (2025, April 24). Nucleophilic substitution reactions on Benzyl Halides.

- Product Class 14: Aryl Sulfides.

- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

- MySkinRecipes. (4-Bromobenzyl)(methyl)sulfane.

- PrepChem.com.

- Sigma-Aldrich. 1-Bromo-4-[(methylsulfanyl)methyl]benzene.

- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?

- Vedantu. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE.

- Google P

- YouTube. (2020, April 19).

- YouTube. (2022, July 29). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to.

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. scribd.com [scribd.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. lgcstandards.com [lgcstandards.com]

(4-Bromobenzyl)(methyl)sulfane molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of (4-Bromobenzyl)(methyl)sulfane

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS: 15733-07-0), a versatile bifunctional reagent in modern organic synthesis. The document delves into the compound's molecular structure, offering a detailed examination of its spectroscopic characteristics, both predicted and experimentally derived for analogous systems. A robust, field-proven protocol for its synthesis via nucleophilic substitution is presented, with an emphasis on the mechanistic underpinnings and experimental design choices. Furthermore, the guide explores the compound's dual reactivity at the C-Br and C-S bonds, providing validated protocols for key transformations such as oxidation and palladium-catalyzed cross-coupling. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's properties and applications in the synthesis of complex molecular architectures.

Introduction and Molecular Overview

This compound, also known as 4-bromobenzyl methyl sulfide, is a key organic intermediate possessing two distinct and orthogonally reactive functional groups: a bromo-substituted aromatic ring and a methylthioether moiety.[1][2] This unique structural arrangement makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science.[2] The aryl bromide serves as a canonical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile construction of C-C and C-heteroatom bonds. Concurrently, the thioether group can be readily oxidized to the corresponding sulfoxide or sulfone, functionalities that are prevalent in a wide array of pharmaceuticals due to their ability to act as hydrogen bond acceptors and metabolic stabilizers.

This guide provides an in-depth exploration of its molecular framework, from fundamental synthesis to advanced applications, grounding all claims in established chemical principles and validated experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15733-07-0 | [1] |

| Molecular Formula | C₈H₉BrS | [1] |

| Molecular Weight | 217.13 g/mol | [2] |

| Physical Form | Colorless Oil / Liquid | [1][3] |

| Predicted Boiling Point | 263.6 ± 15.0 °C | [2] |

| Predicted Density | 1.424 ± 0.06 g/cm³ | [2] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis adapted for thioethers. This involves the Sₙ2 (bimolecular nucleophilic substitution) reaction between a suitable nucleophile, sodium thiomethoxide (CH₃SNa), and the electrophilic precursor, 4-bromobenzyl bromide.

Mechanistic Rationale

The choice of an Sₙ2 pathway is dictated by the nature of the electrophile. 4-bromobenzyl bromide is a primary benzylic halide. The benzylic position is highly activated towards Sₙ2 displacement due to the ability of the adjacent π-system of the benzene ring to stabilize the transition state through orbital overlap. The use of a strong, soft nucleophile like the thiomethoxide anion ensures a rapid and efficient reaction. A polar aprotic solvent such as tetrahydrofuran (THF) is typically chosen to solvate the cation (Na⁺) while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the rate of substitution.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[3]

Materials:

-

4-Bromobenzyl bromide (1.0 eq)

-

Sodium thiomethoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Petroleum Ether

Procedure:

-

To a stirred solution of sodium thiomethoxide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromobenzyl bromide (1.0 eq) in THF dropwise over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Upon completion, quench the reaction by carefully adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) to afford the pure this compound as a colorless oil.[3] A typical isolated yield for this reaction is approximately 77%.[3]

Structural Elucidation via Spectroscopic Analysis

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |

| -S-C H₃ | ~2.0 (singlet, 3H) | ~15-20 | Aliphatic methyl group attached to sulfur; deshielded relative to a simple alkane. |

| -C H₂-S- | ~3.6 (singlet, 2H) | ~35-40 | Benzylic methylene protons adjacent to sulfur; deshielded by both the ring and the sulfur atom. |

| Ar-C H (ortho to CH₂S) | ~7.2 (doublet, 2H) | ~129-131 | Aromatic protons deshielded by the ring current. |

| Ar-C H (ortho to Br) | ~7.4 (doublet, 2H) | ~131-133 | Aromatic protons deshielded by the ring current and the inductive effect of bromine. |

| Ar-C-CH₂S | - | ~137-139 | Quaternary aromatic carbon, deshielded by attachment to the alkyl group. |

| Ar-C-Br | - | ~120-122 | Quaternary aromatic carbon attached to bromine; chemical shift influenced by the heavy atom effect. |

-

Expertise Note: The aromatic region is predicted to show an AA'BB' splitting pattern, which often appears as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The lack of coupling for the -CH₂- and -CH₃ signals confirms the absence of adjacent protons.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational frequencies of functional groups.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3000 | Ar-H |

| C-H Stretch (Aliphatic) | 3000 - 2850 | -CH₃, -CH₂- |

| C=C Stretch (Aromatic) | 1600 - 1450 | Benzene Ring |

| C-H Bend (Benzylic) | ~1450 | -CH₂-S- |

| C-Br Stretch | 600 - 500 | Ar-Br |

| C-S Stretch | 800 - 600 | Thioether |

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent pair of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in an [M]⁺ peak at m/z 216 and an [M+2]⁺ peak at m/z 218 of nearly equal intensity, which is a definitive signature for a monobrominated compound.

-

Key Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the benzylic C-S bond, which is the weakest bond, leading to the formation of a highly stable 4-bromobenzyl cation.

Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.

Key Reactivity and Synthetic Applications

The utility of this compound stems from its two chemically distinct reactive sites, which can be addressed selectively.

Oxidation of the Thioether Moiety

The sulfur atom can be selectively oxidized to form a sulfoxide or further to a sulfone. These reactions typically employ oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The choice of oxidant and reaction conditions dictates the final oxidation state. Sulfoxides are chiral centers and are important in asymmetric synthesis, while sulfones are stable, electron-withdrawing groups found in many drugs.

While a specific protocol for this compound is not published in peer-reviewed literature, the following established procedure for the closely related p-bromophenyl methyl sulfide provides a validated and transferable methodology for achieving this transformation enantioselectively.[4]

Reaction: p-Bromophenyl methyl sulfide → (S)-(-)-p-Bromophenyl methyl sulfoxide Catalyst System: Vanadyl acetylacetonate [VO(acac)₂] with a chiral Schiff base ligand. Oxidant: Hydrogen Peroxide (H₂O₂)

Procedure Outline:

-

A chiral ligand and VO(acac)₂ are stirred in a suitable solvent (e.g., CHCl₃) to form the active catalyst complex.

-

The sulfide substrate is added to the catalyst solution.

-

The mixture is cooled to 0 °C.

-

An aqueous solution of H₂O₂ (1.2 eq) is added dropwise, maintaining the temperature between 0-5 °C.

-

The reaction is stirred for an extended period (e.g., 48 hours) at room temperature.

-

The reaction is worked up by solvent evaporation and purified, typically by recrystallization or chromatography, to yield the chiral sulfoxide.[4]

-

Trustworthiness Note: This protocol from Organic Syntheses is a self-validating system, as it has been independently checked and verified. It demonstrates how the thioether functionality can be precisely manipulated to introduce chirality and new electronic properties.

Cross-Coupling at the C-Br Bond

The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct connection of the bromobenzyl scaffold to a wide variety of other molecular fragments, including aryl groups (Suzuki), alkyl groups (Negishi), alkynes (Sonogashira), and amines (Buchwald-Hartwig).

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The following is a general, authoritative protocol for the coupling of benzyl halides with arylboronic acids, which is directly applicable to this compound by substituting the bromide for the arylboronic acid partner.

Reaction: this compound + Arylboronic Acid → (4-Arylbenzyl)(methyl)sulfane

Catalyst System: PdCl₂(dppf)·CH₂Cl₂ (Palladium catalyst with dppf ligand) Base: Cesium Carbonate (Cs₂CO₃) Solvent: THF/H₂O mixture

Procedure Outline:

-

In a sealable reaction tube, combine the this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., 2 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Nitrogen).

-

Add the degassed solvent system (e.g., THF/H₂O 10:1).

-

Seal the tube and heat the reaction mixture (e.g., 70-80 °C) with stirring for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

-

The combined organic layers are dried, concentrated, and purified by column chromatography to yield the diarylmethane product.

Theoretical and Computational Analysis

To gain deeper insight into the reactivity and electronic properties of this compound, computational chemistry methods such as Density Functional Theory (DFT) are invaluable. While specific published calculations on this molecule are scarce, studies on analogous benzyl sulfides provide a framework for understanding its behavior.[5][6]

Caption: Conceptual workflow for computational analysis of the molecule.

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this molecule, the HOMO is expected to have significant density on the electron-rich sulfur atom, indicating its propensity to act as a nucleophile in oxidation reactions. The LUMO is likely to be associated with the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack or oxidative addition by a metal catalyst at this site.

-

Electrostatic Potential (ESP) Map: An ESP map would visually represent the electron density distribution. It would show a region of negative potential (red) around the lone pairs of the sulfur atom and a region of positive or neutral potential (blue/green) around the benzylic hydrogens and the bromine atom, correlating with the sites of electrophilic and nucleophilic attack, respectively.

This theoretical analysis complements experimental findings, providing a powerful predictive tool for understanding and designing reactions involving this compound.

References

- D. J. D. Wilson, E. I. von Nagy-Felsobuki, "Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors," Org. Biomol. Chem., 2011, 9, 3457-3465. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ob/c0ob01150a]

- T. Dudding, et al., "Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides," Tetrahedron, 2011, 67(5), 1002-1010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3046269/]

- ChemicalBook, "this compound synthesis," ChemicalBook Product Page. [URL: https://www.chemicalbook.com/synthesis/15733-07-0.htm]

- C. Drago, E. Walker, L. Caggiano, R. F. W. Jackson, "Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide," Organic Syntheses, 2005, 82, 121. [URL: http://www.orgsyn.org/demo.aspx?prep=v82p0121]

- MySkinRecipes, "this compound," Product Page. [URL: https://myskinrecipes.com/shop/product/4-bromobenzylmethylsulfane-150352]

- CymitQuimica, "this compound," Product Page. [URL: https://www.cymitquimica.com/4-bromobenzyl-methyl-sulfane-15733-07-0]

- Matrix Scientific, "this compound," Product Page. [URL: https://www.matrixscientific.com/store/product/4-bromobenzyl-methyl-sulfane-150584]

- ChemicalBook, "this compound | 15733-07-0," Product Page. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62734734.htm]

- MySkinRecipes, "this compound," Product Page. [URL: https://myskinrecipes.com/shop/product/4-bromobenzylmethylsulfane-150352]

Sources

- 1. 4-broMobenzyl)(Methyl)sulfane | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. 4-broMobenzyl)(Methyl)sulfane synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-Bromobenzyl)(methyl)sulfane: A Technical Guide

Introduction

(4-Bromobenzyl)(methyl)sulfane, also known as 4-bromobenzyl methyl sulfide, is a sulfur-containing organic compound with the chemical formula C₈H₉BrS.[1][2][3] Its molecular structure, featuring a brominated benzyl group attached to a methyl sulfide moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] The presence of both a bromo- and a sulfide functional group allows for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

Based on the structure of this compound and typical chemical shift values, the following peaks are predicted:[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) | The electron-withdrawing effect of the bromine atom deshields these aromatic protons, shifting them downfield. They are split by the adjacent protons. |

| ~ 7.20 | Doublet | 2H | Ar-H (ortho to CH₂S) | These aromatic protons are slightly more shielded than those ortho to the bromine and are split by their neighbors. |

| ~ 3.65 | Singlet | 2H | -CH₂-S- | The benzylic protons are adjacent to the sulfur atom, which results in a characteristic chemical shift in this region. The absence of adjacent protons leads to a singlet. |

| ~ 2.00 | Singlet | 3H | S-CH₃ | The methyl protons attached to the sulfur are in a relatively shielded environment, resulting in an upfield singlet. |

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Integrate the peaks to determine the relative number of protons.

-

¹H NMR Workflow Diagram:

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum of this compound:

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Ar-C (quaternary, attached to CH₂S) | The ipso-carbon attached to the methylene group. |

| ~ 131 | Ar-C (CH, ortho to Br) | Aromatic CH carbons adjacent to the bromine atom. |

| ~ 130 | Ar-C (CH, ortho to CH₂S) | Aromatic CH carbons adjacent to the methylene group. |

| ~ 121 | Ar-C (quaternary, attached to Br) | The ipso-carbon attached to the bromine atom will be shifted due to the halogen's electronic effect. |

| ~ 38 | -CH₂-S- | The benzylic carbon. |

| ~ 15 | S-CH₃ | The methyl carbon attached to the sulfur. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is ideal).

-

Instrument Setup:

-

Use a spectrometer equipped with a broadband probe.

-

Lock and shim as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:[7]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |

| ~1600, ~1485 | C=C stretch | Aromatic ring |

| ~1450 | C-H bend | CH₂ scissoring |

| ~1070 | C-Br stretch | Aryl-Bromine |

| ~700-600 | C-S stretch | Alkyl sulfide |

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

IR Spectroscopy Workflow Diagram:

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum of this compound:

The molecular weight of this compound (C₈H₉BrS) is 217.13 g/mol .[1] A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity at m/z 216 and 218.

Expected Features:

-

Molecular Ion (M⁺): A pair of peaks at m/z 216 and 218, corresponding to [C₈H₉⁷⁹BrS]⁺ and [C₈H₉⁸¹BrS]⁺.

-

Major Fragmentation Peaks:

-

Loss of •CH₃: Peaks at m/z 201 and 203.

-

Loss of •SCH₃: Peaks at m/z 169 and 171 (bromobenzyl cation). This is expected to be a very prominent fragment.

-

Tropylium Ion: A peak at m/z 91, corresponding to the [C₇H₇]⁺ fragment, is also possible.

-

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. For direct analysis, a direct infusion method can be used.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for confirming its chemical identity and purity. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a robust framework for interpreting experimental results. The synergistic application of these techniques ensures the high quality of this important synthetic intermediate, which is crucial for its reliable use in research and development.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

SpectraBase. o-bromobenzyl methyl sulfide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. 4-Bromothioanisole. Retrieved from [Link]

Sources

- 1. 4-broMobenzyl)(Methyl)sulfane | CymitQuimica [cymitquimica.com]

- 2. 15733-07-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 4-broMobenzyl)(Methyl)sulfane | 15733-07-0 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 4-broMobenzyl)(Methyl)sulfane synthesis - chemicalbook [chemicalbook.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl 4-Bromobenzyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of methyl 4-bromobenzyl sulfide (CAS No. 15733-07-0). As a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its properties is essential for its effective and safe utilization. This document consolidates available data on its structural, physical, and spectral properties, alongside insights into its reactivity and handling. The information presented is curated to support researchers in designing synthetic routes, predicting reaction outcomes, and ensuring safe laboratory practices.

Introduction

Methyl 4-bromobenzyl sulfide, with the empirical formula C₈H₉BrS, is a key building block in synthetic chemistry.[1] Its structure incorporates a brominated aromatic ring, a benzylic methylene group, and a methyl thioether moiety. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecular architectures.[2] The presence of the bromine atom facilitates cross-coupling reactions, while the sulfide linkage can be selectively oxidized or participate in nucleophilic substitutions.[2] This guide aims to provide a detailed repository of the physical characteristics of this compound, drawing from both predicted and experimentally derived data to offer a holistic view for the scientific community.

Molecular and Physical Properties

A summary of the key molecular and physical properties of methyl 4-bromobenzyl sulfide is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrS | [1] |

| Molecular Weight | 217.13 g/mol | |

| CAS Number | 15733-07-0 | [1][3] |

| Appearance | Colorless oil/liquid | [1] |

| Boiling Point | 263.6 ± 15.0 °C (Predicted) | [2] |

| Density | 1.424 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | Not available | |

| Solubility | Miscible with many organic solvents such as N,N-dimethylformamide and ethyl acetate.[4] Insoluble in water. |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of chemical compounds. Below is a summary of the available spectral data for methyl 4-bromobenzyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): A patent describing the synthesis of methyl 4-bromobenzyl sulfide provides the following proton NMR data: δ = 7.43-7.46 (d, 2H, J = 6 Hz), 7.17-7.20 (d, 2H, J = 6 Hz), 3.63 (s, 2H), 1.99 (s, 3H).[4]

-

Interpretation: The two doublets in the aromatic region (δ 7.17-7.46) are characteristic of a 1,4-disubstituted benzene ring. The singlet at δ 3.63 corresponds to the two benzylic protons of the -CH₂S- group, and the singlet at δ 1.99 is assigned to the three protons of the methyl group (-SCH₃).

-

-

-

Aromatic carbons: ~120-140 ppm (with the carbon attached to bromine showing a lower chemical shift).

-

Benzylic carbon (-CH₂S-): ~35-45 ppm.

-

Methyl carbon (-SCH₃): ~15-25 ppm.

-

Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS): The same patent reports the following GC-MS data: m/z = 216, 218 [M]⁺.[4]

-

Interpretation: The presence of two molecular ion peaks with a near 1:1 intensity ratio is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be required to determine the exact mass and further confirm the elemental composition.

-

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for methyl 4-bromobenzyl sulfide is not available in the searched results, the expected characteristic absorption bands can be predicted based on its functional groups:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-H bending (benzylic): ~1410-1450 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

C-S stretching: ~600-800 cm⁻¹ (often weak)

Synthesis and Purification

A common synthetic route to methyl 4-bromobenzyl sulfide involves the nucleophilic substitution of 4-bromobenzyl bromide with a methylthiolate source.[4]

Experimental Protocol

A representative experimental procedure is as follows:

-

To a solution of 1-bromo-4-(bromomethyl)benzene (1.25 g, 5 mmol) in N,N-dimethylformamide (5 mL) at 0°C, add triethylamine (1.1 g, 10 mmol).[4]

-

Stir the reaction mixture overnight at the same temperature.[4]

-

Quench the reaction by adding water (20 mL).[4]

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:20 v/v) as the eluent to yield (4-bromobenzyl)(methyl)sulfane as a colorless oil (840 mg, 77% yield).[4]

Diagram of Synthesis Workflow:

Caption: Key reactivity pathways of methyl 4-bromobenzyl sulfide.